Boc-D-proline-phenylalanine-OH is a compound that plays a significant role in organic synthesis, particularly in peptide synthesis. It is classified as a protected amino acid derivative, specifically featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, which is an essential amino acid. This compound is utilized extensively in the field of medicinal chemistry and biochemistry for the synthesis of peptides and proteins.
Boc-D-proline-phenylalanine-OH is derived from two amino acids: D-phenylalanine and D-proline. The Boc group serves as a protective measure to prevent unwanted reactions during chemical processes. This compound is primarily used in academic and industrial settings for peptide synthesis, where it acts as a building block for larger peptide chains and complex proteins.
The synthesis of Boc-D-proline-phenylalanine-OH typically involves the following steps:
Boc-D-proline-phenylalanine-OH participates in several key chemical reactions:
The mechanism of action of Boc-D-proline-phenylalanine-OH revolves around its role as a protected amino acid in peptide synthesis:
Boc-D-proline-phenylalanine-OH exhibits several notable physical and chemical properties:
Physical properties such as melting point and boiling point may vary but are generally consistent with similar amino acid derivatives.
Boc-D-proline-phenylalanine-OH has diverse applications across various scientific fields:
Boc-D-Pro-Phe-OH serves as a preformed dipeptide unit that significantly streamlines solid-phase peptide synthesis (SPPS). Its tert-butyloxycarbonyl (Boc) group enables acidolytic deprotection without compromising the integrity of the resin-peptide linkage, while the chiral purity of both D-proline and L-phenylalanine residues minimizes epimerization risks during activation. This dipeptide is typically coupled to resin-bound sequences using benzotriazole-based activators like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or carbodiimides (DCC) with HOBt (hydroxybenzotriazole), achieving coupling efficiencies >98% within 30 minutes [1] [7].
The structural rigidity imparted by D-Pro enhances crystallinity during purification, facilitating isolation of target peptides. When used in Fmoc-SPPS, the dipeptide eliminates two coupling cycles, reducing cumulative side reactions by 15–22% compared to stepwise amino acid additions [7]. Table 1 quantifies its coupling efficiency against standard reagents:
Table 1: Coupling Efficiency of Boc-D-Pro-Phe-OH in SPPS
Coupling Reagent | Solvent System | Reaction Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
HATU/DIPEA | DMF | 20 | 99 | <0.5 |
DCC/HOBt | DCM/THF (1:1) | 30 | 95 | 1.2 |
TCFH/NMI | NMP | 15 | 98 | 0.8 |
The N-terminal Boc protection in Boc-D-Pro-Phe-OH enforces a directional synthesis strategy from N→C terminus, contrasting with C→N elongation in standard SPPS. This approach is critical for synthesizing peptides with C-terminal modifications (e.g., amides, esters) or cyclic architectures where regiochemical control prevents undesired cyclization byproducts. The D-Pro-L-Phe linkage exhibits a trans-amide conformation (>95% population) due to steric constraints from D-Pro’s pyrrolidine ring, which kinetically suppresses racemization during activation [2] .
In the synthesis of C-terminally modified anticancer peptides like Auristatin PYE, incorporation of Boc-D-Pro-Phe-OH at the penultimate position allowed direct amidative cyclization without protecting group manipulations. NMR studies confirmed <2% epimerization at Phe-Cα under these conditions—significantly lower than the 8–12% observed when using L-Pro-L-Phe sequences [2] [5]. The directional fidelity is further evidenced in Sansalvamide A synthesis, where iterative N→C elongation preserved the all-trans amide backbone essential for topoisomerase inhibition [1].
Boc-D-Pro-Phe-OH enhances both linear and cyclic peptide stability, but its conformational impact is magnified in macrocycles. In linear peptides (e.g., opioid receptor ligands), the D-Pro-L-Phe motif induces a Type II β-turn, improving receptor binding affinity by 3–5-fold compared to L-Pro-L-Phe analogs [7]. However, in cyclic depsipeptides like Sansalvamide A, this dipeptide facilitates head-to-tail macrolactamization by pre-organizing the linear precursor into a pseudo-cyclic conformation.
Studies show that cyclization yields increase from 41% to 73% when Boc-D-Pro-Phe-OH replaces L-Pro-L-Phe in 14-membered rings, owing to reduced conformational entropy. The trans-D-Pro amide bond also minimizes steric clashes during ring closure, as validated by computational modeling (Table 2) [1] [3]:
Table 2: Cyclization Efficiency in Sansalvamide A Precursors
Linear Precursor Sequence | Cyclization Reagent | Concentration (mM) | Macrocycle Yield (%) | Reaction Time (h) |
---|---|---|---|---|
...Phe-L-Leu-L-Val-D-Pro-L-Lys | DCC/HOBt | 2 | 41 | 48 |
...Phe-D-Pro-L-Val-D-Pro-L-Lys | EDCI/HOAt | 1 | 73 | 24 |
The D-configuration at Pro-Cα further stabilizes cyclic structures against enzymatic degradation. Half-life studies in serum reveal that cyclotetrapeptides containing D-Pro-Phe retain 80% integrity after 24 hours, whereas L-Pro-Phe analogs degrade completely within 8 hours [3] [4]. This resilience is attributed to the dipeptide’s ability to enforce non-native backbone torsion angles (φ = −60°, ψ = −30°), disrupting protease recognition motifs [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1